3-(2-chloro-6-fluorophenyl)-N-4-pyridinylacrylamide
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Overview
Description
3-(2-chloro-6-fluorophenyl)-N-pyridin-4-yl-2-propenamide is a member of cinnamamides and a secondary carboxamide.
Scientific Research Applications
Biological and Chemical Applications
- Compounds similar to 3-(2-chloro-6-fluorophenyl)-N-4-pyridinylacrylamide have demonstrated applications as herbicidal, pesticidal, or fungicidal agents, indicating potential agricultural and environmental applications (Jethmalani et al., 1996).
- The synthesis of related compounds suggests their role in the development of new heterocyclic molecules, which might be significant in various chemical and pharmacological research areas (Murthy et al., 2017).
Crystallography and Molecular Structure
- Studies involving the crystal structure of similar compounds provide insights into molecular configurations, beneficial for understanding the physical and chemical properties of such compounds (Huang Ming-zhi et al., 2005).
Pharmaceutical Research
- Compounds with a structure related to 3-(2-chloro-6-fluorophenyl)-N-4-pyridinylacrylamide have been found to inhibit thrombin, suggesting potential therapeutic applications in blood coagulation disorders (Lee et al., 2007).
Anti-Inflammatory and Analgesic Properties
- Synthesis of related compounds has led to the discovery of potential anti-inflammatory and analgesic agents, implying their significance in medical research and drug development (Farag et al., 2012).
Organic Synthesis and Functionalization
- Directed lithiation of halopyridines, which includes compounds related to 3-(2-chloro-6-fluorophenyl)-N-4-pyridinylacrylamide, shows their utility in organic synthesis and functionalization, demonstrating their versatility in chemical reactions (Marsais et al., 1988).
properties
Product Name |
3-(2-chloro-6-fluorophenyl)-N-4-pyridinylacrylamide |
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Molecular Formula |
C14H10ClFN2O |
Molecular Weight |
276.69 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C14H10ClFN2O/c15-12-2-1-3-13(16)11(12)4-5-14(19)18-10-6-8-17-9-7-10/h1-9H,(H,17,18,19)/b5-4+ |
InChI Key |
NBHFWMITXRYMCK-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/C(=O)NC2=CC=NC=C2)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CC(=O)NC2=CC=NC=C2)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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